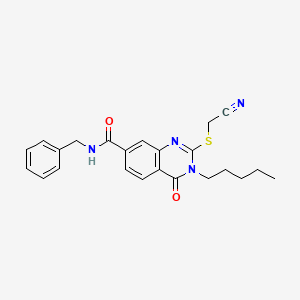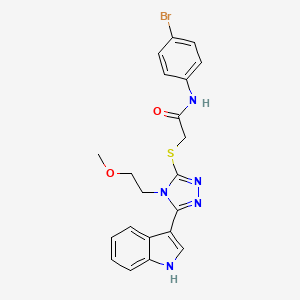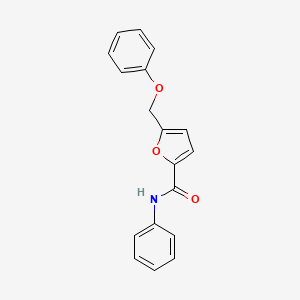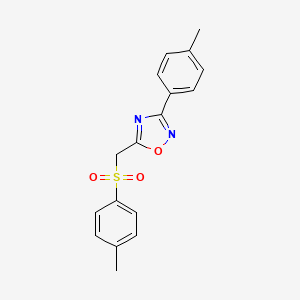
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydroisoquinoline, a class of compounds that are part of a large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
While specific synthesis methods for 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride were not found in the search results, a two-step procedure for the synthesis of related 1,2,3,4-tetrahydroquinolines has been reported . This procedure combines an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride can be represented by the InChI code: 1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 . This indicates the presence of a tetrahydroisoquinoline ring with a methanol group attached to the 7-position .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is 163.22 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound’s complexity, as computed by Cactvs, is 149 .
科学的研究の応用
Medicinal Chemistry
THIQ based natural and synthetic compounds, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, have been extensively studied in medicinal chemistry. They exhibit diverse biological activities and have potential therapeutic applications .
Infective Pathogens
These compounds have shown promising results against various infective pathogens. Their unique chemical structure allows them to interact with biological targets in a way that can inhibit the growth or activity of these pathogens .
Neurodegenerative Disorders
Research has indicated that THIQ based compounds may have potential applications in the treatment of neurodegenerative disorders. Their ability to interact with neural pathways and processes could make them valuable tools in combating diseases like Alzheimer’s and Parkinson’s .
Synthetic Strategies
The THIQ heterocyclic scaffold, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, has garnered a lot of attention in the scientific community. This has resulted in the development of novel synthetic strategies for constructing the core scaffold .
Structural-Activity Relationship (SAR) Studies
THIQ analogs, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, are often used in SAR studies. These studies aim to understand the relationship between the structure of a compound and its biological activity .
Mechanism of Action Studies
Understanding the mechanism of action of these compounds is crucial for their development and application. Studies have been conducted to understand how these compounds interact with their biological targets and produce their effects .
作用機序
Target of Action
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq-based compounds are known to interact with their targets to exert biological activities .
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-8-1-2-9-3-4-11-6-10(9)5-8;/h1-2,5,11-12H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVJKLNADVNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)
![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)




![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)
![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)
